5-Isopropyl-2-methyl-1,3-dinitrobenzene
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Overview
Description
5-Isopropyl-2-methyl-1,3-dinitrobenzene is an aromatic compound characterized by the presence of two nitro groups (-NO₂) attached to a benzene ring This compound is a derivative of dinitrobenzene, with additional isopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methyl-1,3-dinitrobenzene typically involves nitration reactions. The nitration of aromatic compounds like benzene is a well-established method, where concentrated nitric acid and sulfuric acid are used as nitrating agents .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes include the initial alkylation of benzene derivatives, followed by controlled nitration to ensure the selective introduction of nitro groups at the desired positions .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Isopropyl-2-methyl-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and explosives.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to various chemical transformations. The pathways involved include the formation of intermediates like arenium ions, which further react to form the final products .
Comparison with Similar Compounds
1,3-Dinitrobenzene: A simpler derivative with two nitro groups on the benzene ring.
2,4-Dinitrotoluene: Contains two nitro groups and a methyl group on the benzene ring.
1,3,5-Trinitrobenzene: Contains three nitro groups on the benzene ring.
Uniqueness: 5-Isopropyl-2-methyl-1,3-dinitrobenzene is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and physical properties. This compound’s specific arrangement of substituents provides distinct advantages in certain chemical reactions and applications .
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-methyl-1,3-dinitro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12N2O4/c1-6(2)8-4-9(11(13)14)7(3)10(5-8)12(15)16/h4-6H,1-3H3 |
InChI Key |
SLFVHSBAQIDVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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